Guanosine 5'-O-(2-thiodiphosphate) is a modified nucleotide analog of guanosine diphosphate, where one of the oxygen atoms in the diphosphate group is replaced by sulfur. This modification imparts unique biochemical properties, making it resistant to hydrolysis by phosphatases and useful in studying G-protein signaling pathways. It is commonly referred to as guanosine 5'-O-(2-thiodiphosphate) or GDP beta S.
Guanosine 5'-O-(2-thiodiphosphate) is classified as an organic compound belonging to the class of purine ribonucleoside diphosphates. Its structure consists of a purine base (guanine) linked to a ribose sugar, which is further connected to a diphosphate group. The compound is categorized under purine nucleotides and is significant in various biochemical research applications, particularly in studies involving G-proteins and signal transduction pathways .
The synthesis of guanosine 5'-O-(2-thiodiphosphate) typically involves the following steps:
The enzymatic methods for synthesizing guanosine 5'-O-(2-thiodiphosphate) also exist, where it can be produced from other thiophosphate nucleotide precursors using specific kinases .
Guanosine 5'-O-(2-thiodiphosphate) has a complex molecular structure characterized by:
The structure can be confirmed using various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry, which provide insights into its purity and structural integrity.
Guanosine 5'-O-(2-thiodiphosphate) participates in several chemical reactions:
These reactions are crucial for understanding the compound's role in biochemical processes.
Guanosine 5'-O-(2-thiodiphosphate) acts primarily as an inhibitor of GTPase activity. By mimicking guanosine triphosphate (GTP), it binds to G-proteins but does not undergo hydrolysis, thus preventing the normal signaling cascade associated with GTP hydrolysis. This inhibition alters downstream signaling pathways, impacting various physiological processes such as cell growth, differentiation, and metabolism .
These properties are essential for understanding its behavior in biological systems.
Guanosine 5'-O-(2-thiodiphosphate) has several scientific uses:
This compound's unique properties make it a valuable tool in molecular biology and pharmacology research settings.
Guanosine 5'-O-(2-thiodiphosphate) (GDPβS), a structurally modified guanine nucleotide, serves as a pivotal pharmacological tool for dissecting complex G-protein coupled receptor signaling pathways. This sulfur-substituted analog features a thiophosphate group replacing an oxygen atom at the β-phosphate position of GDP, rendering it resistant to hydrolysis by GTPase enzymes. The molecular alteration fundamentally changes its interaction with GTP-binding proteins, allowing researchers to probe the nucleotide dependency of G-protein activation cycles with precision. With the chemical formula C₁₀H₁₅N₅O₁₀P₂S and molecular weight of 459.27 g/mol (for the acid form), GDPβS exists typically as a trilithium salt (CAS 97952-36-8) for experimental applications, exhibiting solubility in aqueous solutions up to 50 mg/mL [5] [6]. Its storage requires careful handling at -20°C to preserve stability, with freeze-thaw cycles specifically discouraged to maintain biochemical integrity.
Table 1: Chemical Identifiers of Guanosine 5'-O-(2-thiodiphosphate)
| Property | Identifier |
|---|---|
| IUPAC Name | [(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydroxyphosphinothioyl hydrogen phosphate |
| CAS Number (Trilithium Salt) | 97952-36-8 |
| Molecular Formula | C₁₀H₁₂N₅O₁₀P₂S·3Li (trilithium salt) |
| Molecular Weight | 477.07 g/mol (trilithium salt) |
| Synonyms | GDP-β-S, GDPβS, Guanosine 5'-[β-thio]diphosphate |
| Purity Specification | ≥85% (by HPLC) |
The primary biochemical function of GDPβS centers on its ability to mimic GDP while resisting hydrolysis, effectively stalling G-proteins in their inactive state. This resistance stems from the thiophosphate substitution, which introduces steric and electronic constraints that prevent GTPase enzymes from cleaving the β–γ phosphate bond—a fundamental step in the G-protein cycle. In rat cerebral cortex membrane studies, GDPβS demonstrates this inactivation capacity by binding tightly to Gα subunits with an EC₅₀ comparable to potent GTP analogs like guanylylimidodiphosphate (GppNHp), yet it achieves only partial activation (approximately 30-40% of maximal response observed with full agonists) of adenylate cyclase due to its inability to undergo productive conformational changes [1]. This paradoxical partial agonism manifests when GDPβS provokes limited exchange of nucleotides among G-proteins, as measured by azidoanilido-GTP transfer between inhibitory (Gᵢ) and stimulatory (Gₛ) GTP-binding proteins. The functional outcome is dose-dependent modulation: GDPβS antagonizes adenylate cyclase activation by high doses of GppNHp or GTPγS while paradoxically potentiating activation by low doses of these nucleotides through preferential occupancy of nucleotide-binding sites [1] [2].
In cardiac sarcolemmal membranes, GDPβS demonstrates another inactivation mechanism: by binding persistently to Gᵢ proteins (the inhibitory G-protein subclass), it prevents their interaction with endogenous GTP. This effectively "locks" G�.i in an inactive GDP-bound state, thereby eliminating G�.i-mediated inhibition of adenylate cyclase. The net observable effect is a baseline increase in adenylate cyclase activity due to unopposed action of stimulatory Gₛ proteins. This mechanism was quantitatively established through experiments showing GDPβS-mediated elevation of cAMP production by 60-70% in isolated membrane preparations when G�.i signaling was dominant [6]. Similarly, in Swiss 3T3 fibroblasts, GDPβS pretreatment effectively uncouples bradykinin-induced prostaglandin formation from phosphatidylinositol turnover by inhibiting G-protein regulation of phospholipase A₂, confirming its broad utility in interrupting G-protein-effector communication [7].
Table 2: Functional Effects of GDPβS on Adenylate Cyclase Regulation
| Experimental System | Nucleotide Compared | EC₅₀ of GDPβS | Maximal Activation (% vs. Full Agonist) | Functional Outcome |
|---|---|---|---|---|
| Rat Cerebral Cortex Membranes | GppNHp | Similar to GppNHp | ~30-40% | Partial agonism; Antagonism at high doses |
| Sarcolemmal Membranes | GTPγS | Not determined | N/A (Inactivator) | Increased baseline activity |
| C6 Glioma Membranes | GTPγS/GppNHp | Not applicable | 0% (Inhibition only) | Blocks GppNHp-mediated stimulation |
The nucleotide-binding pocket of Gα subunits exhibits stringent specificity for guanine nucleotides, yet GDPβS exploits this specificity through molecular mimicry with a critical difference: its non-hydrolyzable nature. Biochemical competition assays reveal that GDPβS binds Gα with affinity comparable to endogenous GDP (Kᵢ ≈ 0.1 - 1 μM range depending on G-protein subtype), effectively outcompeting GTP and its hydrolysis-resistant analogs like GTPγS for occupancy of the nucleotide-binding site [3] [7]. This competitive mechanism was directly demonstrated in murine J774 monocytes, where intracellular dialysis with GDPβS (100-500 μM) completely abolished the induction of outwardly rectifying K⁺ conductance (GₖOR) by chemoattractants including C5a, ATP, and interleukin-8—responses known to require GTP-dependent G-protein activation [3]. The concentration dependence of this inhibition follows classical receptor kinetics, with higher GDPβS: GTP ratios yielding near-total suppression of downstream signaling. At a 10:1 ratio of GDPβS: GTPγS, researchers observed >85% inhibition of fMet-Leu-[³H]Phe receptor-stimulated [³⁵S]GTPγS binding in HL-60 cell membranes, confirming that GDPβS effectively saturates Gα subunits and sterically hinders activating nucleotide exchange [8].
Electrophysiological studies provide further mechanistic insight: in bullfrog taste receptor cells, GDPβS (1 mM in pipette solution) significantly attenuates bitter substance-induced activation of a cationic channel—an effect attributable to Gα gustducin inhibition [7]. Similarly, in rat intracardiac neurons, vasoactive intestinal polypeptide (VIP) modulation of nicotinic ACh receptor channels is suppressed by intracellular GDPβS application, confirming that VIP's effects require GTP-GDP exchange on a Gα protein. The kinetic signature of GDPβS-mediated inhibition often includes delayed onset when compared to direct antagonists, reflecting the time required for nucleotide displacement from the Gα binding pocket. This property necessitates careful experimental design, with pre-incubation periods of 15-30 minutes recommended for complete equilibration in intact cell systems [4] [7]. Crucially, the thiophosphate moiety of GDPβS does not merely confer hydrolysis resistance; it also introduces subtle steric perturbations that reduce the compound's efficacy as a Gα activator compared to GTPγS, making it functionally a dominant-negative regulator rather than a pure antagonist.
A defining characteristic of GDPβS is its preferential impact on signaling cascades mediated by pertussis toxin (PTX)-sensitive G-proteins, primarily the Gᵢ/Gₒ family. This specificity arises because PTX substrates (Gᵢ, Gₒ, Gₜ) exhibit higher nucleotide exchange rates and distinct conformational dynamics compared to PTX-insensitive G-proteins like Gₛ. In murine J774 monocytes, both GDPβS dialysis and PTX pretreatment (18 hours, 100 ng/mL) identically block chemoattractant-induced calcium mobilization and K⁺ conductance activation, confirming that these pathways require functional PTX-sensitive Gα subunits [3]. The convergent inhibition by both agents occurs because PTX ADP-ribosylates Gαᵢ subunits, preventing their interaction with activated receptors, while GDPβS acts downstream by occupying the Gα nucleotide site—both mechanisms ultimately prevent GTP loading and G-protein dissociation. This dual inhibition strategy provides robust experimental validation of Gᵢ involvement: when both PTX and GDPβS abolish a cellular response, it constitutes strong evidence for mediation through canonical Gᵢ-coupled pathways.
Surprisingly, GDPβS exhibits context-dependent conversions in intact cellular systems that expand its functional repertoire. In depolarized Chinese hamster lung fibroblasts (CCL39), GDPβS (at concentrations >0.5 mM) unexpectedly mimics the effects of GTPγS after a 15-20 minute lag phase: it activates phosphoinositide-specific phospholipase C (PLC), inhibits adenylate cyclase at intermediate concentrations (10 μM–0.5 mM), and paradoxically stimulates adenylate cyclase at higher concentrations (>0.5 mM) [4]. This delayed activation occurs because cellular enzymes, possibly nucleoside diphosphate kinases, convert GDPβS into its triphosphate analog GTPβS through phosphoryl group transfer. The resulting GTPβS then persistently activates G-proteins like endogenous GTPγS. Critically, this metabolic conversion retains sensitivity to PTX: pretreatment eliminates GDPβS/GTPβS-mediated PLC activation and cyclase inhibition, confirming these effects flow through PTX-sensitive G-proteins. The mitogenic implications are significant—transient exposure to GDPβS potentiates fibroblast growth factor (FGF)-induced DNA synthesis in G₀-arrested cells, but only after the characteristic 20-minute lag required for conversion and only when PTX-sensitive pathways are intact [4].
Advanced studies reveal even more nuanced mechanisms: in retinal G protein transducin (Tᵈ), GDPβS (as the trilithium salt at 100 μM) prevents the inhibition of high-affinity fMet-Leu-[³H]Phe receptor binding induced by thiophosphorylated Tᵈβγ subunits in HL-60 membranes [8]. This suggests GDPβS can intercept non-canonical activation mechanisms where (thio)phosphorylated βγ subunits facilitate GTPγS formation from GDP. The requirement for PTX-sensitive Gα subunits in this pathway further underscores the compound's intricate relationship with the Gᵢ/Gₒ family. Collectively, these findings position GDPβS not merely as a passive inhibitor but as a conditional participant in complex nucleotide exchange networks, particularly within pathways governed by PTX-sensitive G-proteins.
Table 3: Pertussis Toxin-Sensitive Pathways Modulated by GDPβS
| Cellular System | GDPβS Concentration | Lag Time for Effect | PTX Sensitivity | Functional Outcome |
|---|---|---|---|---|
| Murine J774 Monocytes | 100-500 μM (dialysis) | Immediate | Yes | Blocks C5a/ATP-induced K⁺ conductance |
| CCL39 Fibroblasts | 0.5-2 mM | 15-20 minutes | Yes | Activates PLC; Potentiates FGF mitogenesis |
| HL-60 Cell Membranes | 100 μM | Not determined | Yes | Blocks thiophosphorylated βγ subunit effects |
| Rat Mast Cells | 200 μM (pipette) | <5 minutes | Yes | Inhibits P2 purinoceptor-activated K⁺ current |
CAS No.: 4299-57-4
CAS No.: 3179-10-0
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: